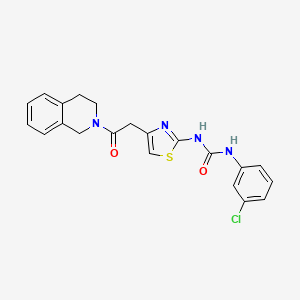

1-(3-chlorophenyl)-3-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)urea

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2S/c22-16-6-3-7-17(10-16)23-20(28)25-21-24-18(13-29-21)11-19(27)26-9-8-14-4-1-2-5-15(14)12-26/h1-7,10,13H,8-9,11-12H2,(H2,23,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQVTMYNZBGERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine group, resulting in the formation of the urea bond.

Incorporation of the Dihydroisoquinoline Moiety: The dihydroisoquinoline moiety can be introduced through a Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-3-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, temperature control.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 1-(3-chlorophenyl)-3-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)urea exhibit anti-inflammatory effects. For instance, derivatives of thiazole and isoquinoline have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In one study, thiazole derivatives demonstrated significant COX-II inhibition, suggesting potential for treating inflammatory diseases .

Anticancer Activity

The compound's structural features enable it to interact with cellular pathways involved in cancer proliferation. Thiazole and isoquinoline derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have highlighted that modifications in the thiazole or isoquinoline rings can enhance anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Research has established that:

- The presence of the chlorophenyl group enhances lipophilicity, facilitating better cell membrane penetration.

- Variations in the thiazole substituents can significantly impact biological activity, with certain substitutions leading to improved selectivity for COX-II inhibition .

Case Study 1: COX-II Inhibition

A study investigated a series of thiazole derivatives, including compounds structurally related to 1-(3-chlorophenyl)-3-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)urea , demonstrating significant COX-II inhibitory activity. The most potent compounds showed IC50 values in the low micromolar range, indicating strong anti-inflammatory potential .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of isoquinoline derivatives. Compounds with similar structural motifs as 1-(3-chlorophenyl)-3-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)urea were tested against various cancer cell lines. Results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis through the modulation of key signaling pathways .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the thiazole ring and dihydroisoquinoline moiety may interact with enzyme active sites, inhibiting their function and resulting in therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The compound’s key distinction lies in its dihydroisoquinolinyl-thiazole side chain. Comparisons with analogs from and reveal:

Key Observations :

- Rigidity vs. Flexibility: The dihydroisoquinoline in the target compound introduces conformational rigidity compared to the piperazine linker in 11f , which may improve target selectivity.

- Steric Effects : Compound 2k has a larger molecular weight (762.2 vs. ~500 for others) due to extended substituents, likely reducing solubility.

- Heterocyclic Cores: SS-02 uses a quinazolinone ring, favoring π-π interactions, whereas the target compound’s thiazole-dihydroisoquinoline hybrid may optimize hydrophobic binding.

Spectral and Analytical Data

- Mass Spectrometry: The target compound’s molecular ion peak would differ significantly from analogs. For example, 11f shows [M+H]+ at m/z 500.2, while SS-02 has m/z 458.47. The dihydroisoquinolinyl group would increase the target’s molecular weight, likely exceeding 550 g/mol.

- NMR Signatures: Compound 2k exhibits aromatic proton signals at δ 7.34–8.98 ppm due to multiple benzene rings, whereas the target compound’s dihydroisoquinoline protons would resonate at δ 3.10–5.07 ppm (aliphatic CH2 and CH groups) .

Biological Activity

The compound 1-(3-chlorophenyl)-3-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 447.0 g/mol. The structure includes a thiazole ring, an isoquinoline moiety, and a urea functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. Key mechanisms include:

- COX-II Inhibition : Similar compounds have been shown to exhibit selective inhibition of cyclooxygenase-2 (COX-II), an enzyme involved in inflammation and pain pathways. For instance, derivatives with similar scaffolds have demonstrated IC50 values ranging from 0.52 μM to 0.011 μM against COX-II, indicating significant anti-inflammatory potential .

- Antimicrobial Activity : The presence of the isoquinoline structure suggests potential antimicrobial properties. Compounds with similar structures have shown effective inhibition against various pathogens, including fungi and bacteria .

Structure-Activity Relationship (SAR)

Research indicates that modifications in the chemical structure significantly affect the biological activity of related compounds. For example:

| Compound | Substituent | IC50 (μM) | Activity |

|---|---|---|---|

| PYZ1 | None | 0.011 | High COX-II inhibition |

| PYZ16 | 2-Oxoethyl | 0.52 | Moderate COX-II inhibition |

| A6 | 7,8-Dimethoxy | 7.87–20.0 | Antifungal activity |

The introduction of electron-withdrawing groups has been shown to enhance activity, particularly in antifungal assays .

Case Studies

Several studies have investigated the biological effects of compounds similar to 1-(3-chlorophenyl)-3-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)urea :

- Anti-inflammatory Studies : In vivo studies demonstrated that related compounds exhibited significant reductions in inflammation markers compared to standard treatments like Celecoxib .

- Antifungal Efficacy : Compounds structurally related to this urea derivative showed promising antifungal activity against plant pathogens, with EC50 values indicating superior efficacy compared to commercial fungicides .

- Cancer Research : Some derivatives have been evaluated for their potential as anticancer agents, showing moderate cytotoxicity against various cancer cell lines .

Q & A

Q. What are the critical steps for synthesizing 1-(3-chlorophenyl)-3-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)urea with high yield and purity?

Methodological Answer:

- Step 1: Construct the thiazole core via cyclization of thiourea derivatives with α-halo ketones under reflux in DMF or dichloromethane (DCM) .

- Step 2: Introduce the 3-chlorophenyl urea moiety via coupling with an isocyanate intermediate, using triethylamine as a base to neutralize HCl byproducts .

- Step 3: Optimize reaction conditions (e.g., 60–80°C, inert atmosphere) to avoid side reactions like oxidation of the dihydroisoquinoline group .

- Purity Control: Use TLC to monitor reaction progress and column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification .

Q. How can NMR and mass spectrometry (MS) be optimized for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Use deuterated DMSO as a solvent to resolve signals from the thiazole (δ 7.5–8.5 ppm), urea NH (δ 10–11 ppm), and dihydroisoquinoline protons (δ 2.5–4.0 ppm). Assign stereochemistry using 2D NOESY .

- ESI-MS: Employ soft ionization to detect the molecular ion peak ([M+H]+) and verify the molecular weight (e.g., calculated vs. observed m/z). For fragmentation analysis, use collision-induced dissociation (CID) to identify key structural motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Standardized Assays: Replicate experiments using consistent cell lines (e.g., HEK293 for kinase inhibition) and protocols (e.g., IC50 determination via dose-response curves) to minimize variability .

- Structural Verification: Confirm compound identity via X-ray crystallography (if crystalline) or 2D NMR to rule out batch-specific impurities or isomerism .

- Mechanistic Studies: Compare target engagement (e.g., enzyme inhibition kinetics) across studies using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies can enhance the compound’s stability during in vitro and in vivo studies?

Methodological Answer:

- Solubility Optimization: Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to improve aqueous stability .

- Degradation Analysis: Conduct forced degradation studies (e.g., exposure to light, heat, or pH extremes) with HPLC monitoring to identify labile groups (e.g., urea linkage) .

- Prodrug Design: Modify the 2-oxoethyl group into a hydrolyzable ester to enhance metabolic stability .

Q. How does structural modification of the dihydroisoquinoline moiety affect biological activity?

Methodological Answer:

- SAR Studies: Synthesize analogs with substituents (e.g., electron-withdrawing groups on the phenyl ring) and compare activity in enzyme assays. For example:

| Analog Structure | Modification | IC50 (μM) vs. Target Enzyme |

|---|---|---|

| Parent Compound | None | 0.12 ± 0.03 |

| CF3-substituted | -CF3 at C4 | 0.08 ± 0.02 |

| Methoxy-substituted | -OCH3 at C3 | 1.5 ± 0.4 |

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes upon substitution .

Q. What experimental designs are recommended for evaluating off-target effects in kinase inhibition studies?

Methodological Answer:

- Kinome-Wide Profiling: Use panels like Eurofins KinaseProfiler to screen against 400+ kinases at 1 μM compound concentration .

- Counter-Screening: Test against structurally related off-targets (e.g., PI3K or MAPK family members) using ATP-competitive assays .

- Cellular Phenotyping: Combine RNA-seq and phosphoproteomics to identify downstream signaling perturbations .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Genetic Knockdown: Use siRNA or CRISPR-Cas9 to silence putative targets (e.g., RET kinase) and assess rescue of compound-induced effects .

- Biochemical Pull-Down: Immobilize the compound on beads for affinity purification of binding proteins, followed by LC-MS/MS identification .

- In Vivo Imaging: Label the compound with 18F for PET imaging to track biodistribution and target engagement in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.